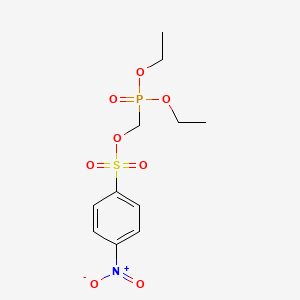
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. It is characterized by its molecular structure, which includes a diethoxyphosphoryl group attached to a methyl 4-nitrobenzenesulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate typically involves the reaction of diethoxyphosphoryl chloride with methyl 4-nitrobenzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Major Products
Substitution: Products include various substituted benzenesulfonates depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles. The diethoxyphosphoryl group acts as an electrophile, facilitating nucleophilic attack on the compound. This leads to the formation of various substituted products depending on the nucleophile involved. The nitro group can also undergo reduction, leading to the formation of amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- Methyl p-toluenesulfonate
- Methyl p-nitrotosylate
Uniqueness
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C11H16NO8PS |
|---|---|
Poids moléculaire |
353.29 g/mol |
Nom IUPAC |
diethoxyphosphorylmethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C11H16NO8PS/c1-3-18-21(15,19-4-2)9-20-22(16,17)11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
PCSRNGSAQYCZSV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




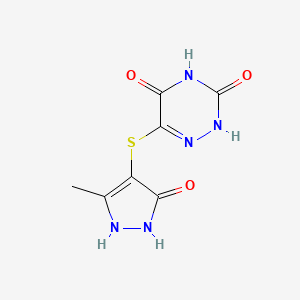

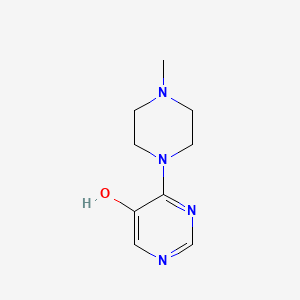
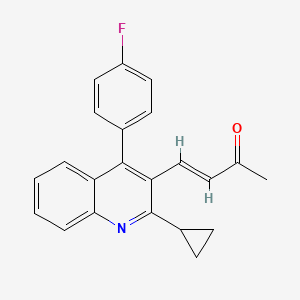
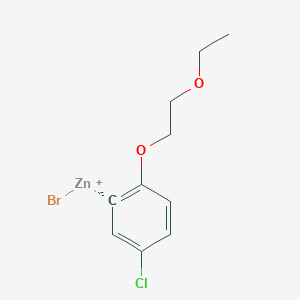
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
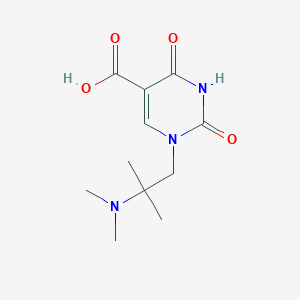
![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)

![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
